2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Description
2-[(4-Amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a benzyl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The N-(2,5-dimethylphenyl) group on the acetamide tail distinguishes it from other analogs.
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-8-9-14(2)16(10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOMUXDRYYJMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13N5OS
- Molecular Weight : 263.32 g/mol
- CAS Number : 13373-10-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling and proliferation. The triazole ring structure is known for its ability to form hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
In vitro Studies : The compound was evaluated against several cancer cell lines, including:
- MCF7 (breast cancer) : IC50 = 1.95 µM
- HCT116 (colon cancer) : IC50 = 2.36 µM
- PC3 (prostate cancer) : IC50 = 3.45 µM
- Mechanistic Insights : The compound's mechanism involves the inhibition of key signaling pathways such as EGFR and Src kinases, which are critical for tumor growth and metastasis. Inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound exhibits not only anticancer properties but also anti-inflammatory effects. The following table summarizes key findings from various studies:
Case Studies
Several case studies have been conducted to assess the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MCF7 cells showed that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
- Prostate Cancer Model : In vivo studies using PC3 xenograft models demonstrated that administration of the compound led to reduced tumor size and weight compared to control groups, supporting its potential use as a therapeutic agent in prostate cancer treatment .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activities. For instance, derivatives similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide have shown promising results against various cancer cell lines. In a study involving related triazole derivatives, notable growth inhibition percentages were observed against cell lines such as OVCAR-8 and NCI-H40 .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The presence of the sulfanyl group enhances the interaction with microbial enzymes, leading to increased efficacy against bacteria and fungi. Studies have demonstrated that compounds with similar structures exhibit antibacterial and antifungal activities .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through in silico studies. Molecular docking studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This positions the compound as a candidate for further development in treating inflammatory diseases.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. For example, its derivatives have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in managing conditions like diabetes and Alzheimer's disease .
Case Studies
- Anticancer Activity : A series of triazole derivatives were synthesized and evaluated for their anticancer properties. The study revealed that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Studies : In another investigation focusing on antimicrobial activity, a library of triazole derivatives was screened against common pathogens. The results indicated that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Key Compounds
| Compound | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | 402.49 | 3.2 | 2 |
| Analog 1 | 420.32 | 3.8 | 1 |
| Analog 4 | 450.0 | 2.9 | 3 |
| Analog 5 | 413.49 | 2.5 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
